1-(Biphenyl-4-yl-phenyl-methyl)-piperazine
Overview
Description
Bifonazole is an azole antifungal drug used to treat fungal skin infections, such as dermatomycosis . It’s a member of the class of imidazoles carrying an α-(biphenyl-4-yl)benzyl substituent at position 1 .
Synthesis Analysis
The synthesis of Bifonazole involves the reaction of biphenyl-4-yl(phenyl)methanol with a chlorinating agent in cyclohexane .Molecular Structure Analysis
The molecular formula of Bifonazole is C22H18N2. The InChI string representation is InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H .Physical and Chemical Properties Analysis
The average mass of Bifonazole is 310.39170 and its monoisotopic mass is 310.14700 . More detailed physical and chemical properties were not found in the sources I retrieved.Scientific Research Applications
Antipsychotic Potential
- Design and Synthesis for Antipsychotic Activity : The design and synthesis of 1-(biphenyl-4-yl-phenyl-methyl)-piperazine derivatives have been explored for their potential antipsychotic effects. Studies have shown that these compounds exhibit significant anti-dopaminergic and anti-serotonergic activity, indicating their potential use in treating psychotic disorders. Some derivatives like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone have been identified as promising due to their impressive antipsychotic profiles and lower propensity to induce catalepsy, a side effect often associated with antipsychotic drugs (Bhosale et al., 2014).
Antidepressant and Antianxiety Effects
- Novel Derivatives for Mental Health : Research into novel derivatives of this compound has indicated their potential for antidepressant and antianxiety effects. Studies on specific compounds have demonstrated reduced immobility times in behavioral despair tests and significant antianxiety activity, suggesting their therapeutic potential for mental health disorders (Kumar et al., 2017).
Imaging of Serotonin Receptors
- PET Imaging of Serotonin Receptors : A derivative of this compound, specifically 1-[2-(4-Methoxyphenyl)phenyl]piperazine, has been investigated as a potent serotonin 5-HT7 receptor antagonist. Its potential as a positron emission tomography (PET) radiotracer for imaging serotonin receptors in the brain has been explored, showing specific binding to 5-HT7 in areas with high expression like the thalamus. This research underscores the utility of these compounds in neuroimaging and the study of serotonin-related neurological disorders (Shimoda et al., 2013).
Antibacterial and Antifungal Activities
- Antibacterial and Antifungal Properties : Some derivatives of this compound have been designed and synthesized, exhibiting moderate to significant antibacterial and antifungal activities. This indicates their potential as a basis for developing new antimicrobial agents, which could be crucial in addressing the increasing issue of drug-resistant infections (Gan et al., 2010).
Mechanism of Action
Bifonazole works by inhibiting the production of a substance called ergosterol, which is an essential component of fungal cell membranes. It acts to destabilize the fungal cyctochrome p450 51 enzyme. This disruption in production of ergosterol causes holes to appear in the cell membranes, leading to leakage of essential constituents of the fungal cells, thereby killing the fungi .
Properties
IUPAC Name |
1-[phenyl-(4-phenylphenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2/c1-3-7-19(8-4-1)20-11-13-22(14-12-20)23(21-9-5-2-6-10-21)25-17-15-24-16-18-25/h1-14,23-24H,15-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADQOFSJMVECSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398169 | |
Record name | 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518005-84-0 | |
Record name | 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30398169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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